molecular formula C13H9ClN2OS B12455822 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine

Katalognummer: B12455822
Molekulargewicht: 276.74 g/mol
InChI-Schlüssel: OXWMHBXTLFZNEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the condensation of thiazolidinone with aldehydes followed by a Michael addition can yield the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for thiazolo[5,4-b]pyridines often employ multicomponent reactions that are efficient and environmentally friendly. These methods can include the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the thiazolo[5,4-b]pyridine scaffold .

Wissenschaftliche Forschungsanwendungen

5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine include other thiazolo[5,4-b]pyridines and their derivatives. These compounds share a similar core structure but may have different substituents that can alter their properties and activities .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of substituents, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H9ClN2OS

Molekulargewicht

276.74 g/mol

IUPAC-Name

2-chloro-5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C13H9ClN2OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

OXWMHBXTLFZNEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.